(R)-1-Cbz-4-(3-aminopyrrolidin-1-YL)piperidine
Description
(R)-1-Cbz-4-(3-aminopyrrolidin-1-YL)piperidine is a chiral piperidine derivative featuring a carbobenzyloxy (Cbz) protective group at the nitrogen atom of the piperidine ring and a 3-aminopyrrolidinyl substituent at the 4-position. This compound is structurally characterized by its bicyclic framework, combining a six-membered piperidine ring with a five-membered pyrrolidine moiety. The stereochemistry at the pyrrolidine’s 3-position (R-configuration) is critical for its biological interactions, particularly in modulating sigma-1 receptor (S1R) activity, as inferred from related piperidine derivatives .
The Cbz group enhances stability against enzymatic degradation, a feature shared across Cbz-protected amines.
Properties
IUPAC Name |
benzyl 4-[(3R)-3-aminopyrrolidin-1-yl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2/c18-15-6-9-20(12-15)16-7-10-19(11-8-16)17(21)22-13-14-4-2-1-3-5-14/h1-5,15-16H,6-13,18H2/t15-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLKQMBXUARUKKM-OAHLLOKOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCC(C2)N)C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1N)C2CCN(CC2)C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Cbz-4-(3-aminopyrrolidin-1-YL)piperidine typically involves several key steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization reactions of appropriate precursors.
Introduction of the Aminopyrrolidine Moiety: The 3-aminopyrrolidine group is introduced via nucleophilic substitution reactions, often using protected aminopyrrolidine derivatives to ensure selectivity and yield.
Cbz Protection: The carbobenzyloxy group is introduced to protect the amine functionality during subsequent synthetic steps. This is typically achieved using Cbz chloride in the presence of a base.
Industrial Production Methods
Industrial production of ®-1-Cbz-4-(3-aminopyrrolidin-1-YL)piperidine may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
®-1-Cbz-4-(3-aminopyrrolidin-1-YL)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as carbonyls or carboxyls.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, often to enhance its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions, often in the presence of bases or acids to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Medicinal Chemistry
(R)-1-Cbz-4-(3-aminopyrrolidin-1-YL)piperidine serves as a versatile scaffold in the design of novel therapeutic agents. Its structural features enable it to interact with a variety of biological targets, making it valuable in the synthesis of new drugs.
1.1. Kinase Inhibitors
Recent studies have highlighted the role of small molecule kinase inhibitors in treating various cancers. Compounds similar to (R)-1-Cbz-4-(3-aminopyrrolidin-1-YL)piperidine have been developed to selectively inhibit specific kinases involved in tumor growth and progression. For instance, modifications of piperidine derivatives have been shown to enhance selectivity and potency against targets like mTOR and BCR-ABL, which are crucial in cancer therapy .
1.2. Orexin Receptor Agonists
Research has indicated that derivatives of (R)-1-Cbz-4-(3-aminopyrrolidin-1-YL)piperidine can act as agonists for orexin receptors. These receptors are implicated in various physiological processes, including sleep regulation and appetite control. The development of orexin receptor modulators could lead to innovative treatments for sleep disorders and obesity .
Neuropharmacology
The compound's ability to penetrate the blood-brain barrier makes it a candidate for neuropharmacological applications. Its structural similarity to known psychoactive compounds suggests potential use in treating neurological disorders.
2.1. Treatment of Eating Disorders
Research has proposed that compounds based on the aminopyrrolidine structure may be effective in treating conditions such as cachexia and anorexia. The modulation of neurotransmitter systems through these compounds could help restore appetite and improve metabolic health .
2.2. Pain Management
There is potential for (R)-1-Cbz-4-(3-aminopyrrolidin-1-YL)piperidine derivatives to be developed into analgesics targeting specific pain pathways, providing alternatives to traditional opioids with fewer side effects and lower addiction potential .
Synthesis and Optimization
The synthesis of (R)-1-Cbz-4-(3-aminopyrrolidin-1-YL)piperidine involves several key steps that can be optimized for better yields and purity. The compound's synthesis typically includes:
| Step | Description |
|---|---|
| 1 | Formation of the piperidine ring through cyclization reactions involving appropriate precursors. |
| 2 | Introduction of the carbamate group via acylation techniques, enhancing solubility and bioavailability. |
| 3 | Resolution of enantiomers using chiral chromatography to obtain the desired (R)-enantiomer for biological testing. |
4.1. Clinical Trials on Orexin Agonists
A study investigating orexin receptor agonists derived from similar structures showed promising results in improving sleep quality among subjects with insomnia, demonstrating the therapeutic potential of compounds like (R)-1-Cbz-4-(3-aminopyrrolidin-1-YL)piperidine .
4.2. Cancer Therapeutics Development
Another case study focused on a derivative of this compound that exhibited significant efficacy against specific cancer cell lines by inhibiting key signaling pathways involved in cell proliferation and survival, showcasing its potential as a targeted cancer therapy .
Mechanism of Action
The mechanism of action of ®-1-Cbz-4-(3-aminopyrrolidin-1-YL)piperidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Effects on Binding Affinity and Conformational Flexibility
Compounds with piperidine cores and substituents at the 4-position show significant variations in receptor binding due to substituent size, orientation, and hydrophobicity. For example:
- Compounds 11 (R/S), 57, 60 (S), and 77: These analogs possess a 1-(3-phenylbutyl)piperidine group. Their RMSD values (>2.5 Å) indicate displacement toward helices α4/α5 in S1R, yet retain salt bridge interactions with Glu172 .
- Compounds 37, 62 (S), 66 (S), 75, and 76: These derivatives exhibit RMSD >4 Å due to reversed orientation of the 1-(3-phenylbutyl)piperidine group.
Hydrophobic and Solubility Profiles
- Compound 51 (bornyl-containing) and 48 (cyclic substituent): These analogs have lower water solubility compared to (R)-1-Cbz-4-(3-aminopyrrolidin-1-YL)piperidine, attributed to their bulky bornyl or cyclic alkoxy groups . The target compound’s 3-aminopyrrolidinyl group likely enhances solubility due to its polar amine moiety.
- 1-Cbz-4-(aminomethyl)piperidine: This analog shares the Cbz-protected piperidine backbone but lacks the pyrrolidine ring. Its solubility in 96% alcohol is higher, suggesting that the 3-aminopyrrolidinyl group in the target compound may reduce alcohol solubility while improving aqueous compatibility .
Pharmacological Derivatives and Activity
- 4-Amino-1-((3R)-1-((4-fluorobenzoyl)prolyl)piperidin-3-yl)-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine (12c): This pyrazolopyrimidine-piperidine hybrid demonstrates distinct activity in kinase inhibition assays, highlighting how piperidine modifications can diversify pharmacological targets. The target compound’s pyrrolidine amine may favor S1R agonism over kinase modulation .
Biological Activity
(R)-1-Cbz-4-(3-aminopyrrolidin-1-YL)piperidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activity. This article explores its synthesis, biological properties, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Synthesis
The compound belongs to the piperidine class, characterized by a piperidine ring with a carbobenzyloxy (Cbz) group and an aminopyrrolidine substituent. The synthesis of such compounds typically involves multi-step reactions, often utilizing methods like the Ugi reaction or other coupling strategies to achieve the desired structural modifications.
Biological Activity Overview
The biological activity of (R)-1-Cbz-4-(3-aminopyrrolidin-1-YL)piperidine can be summarized in the following categories:
- Antiviral Activity : Research has indicated that derivatives of piperidine can exhibit antiviral properties, particularly against coronaviruses. For instance, 1,4,4-trisubstituted piperidines have shown inhibitory effects on the main protease (Mpro) of SARS-CoV-2, suggesting potential as antiviral agents .
- Anticancer Properties : Compounds containing piperidine moieties have demonstrated antiproliferative effects against various cancer cell lines. Studies have shown that certain synthesized piperidone derivatives can inhibit topoisomerase IIα, leading to apoptosis in cancer cells . This mechanism may also be relevant for (R)-1-Cbz-4-(3-aminopyrrolidin-1-YL)piperidine.
- Dopamine Receptor Modulation : The dopamine D4 receptor (D4R) is implicated in several neurological conditions. Compounds similar to (R)-1-Cbz-4-(3-aminopyrrolidin-1-YL)piperidine have been explored for their ability to act as D4R antagonists, potentially offering therapeutic avenues for disorders like Parkinson's disease .
Antiviral Activity
A study focused on 1,4,4-trisubstituted piperidines showed that these compounds could inhibit viral replication through their action on key viral enzymes. Specifically, they exhibited modest inhibition of SARS-CoV-2 Mpro, indicating a need for further optimization to enhance efficacy .
Anticancer Properties
Research has highlighted the anticancer potential of piperidine derivatives. For example, certain synthesized agents showed significant antiproliferative effects against liver cancer cell lines such as HepG2 and SMMC-7721. The mechanism involved the induction of apoptosis through topoisomerase inhibition .
Dopamine Receptor Interaction
In studies assessing D4R antagonism, compounds similar to (R)-1-Cbz-4-(3-aminopyrrolidin-1-YL)piperidine displayed selective binding affinities. These findings are critical for developing treatments aimed at modulating dopaminergic pathways in neurological disorders .
Case Studies
Case studies involving similar compounds offer insights into the potential applications of (R)-1-Cbz-4-(3-aminopyrrolidin-1-YL)piperidine:
- Antiviral Development : A compound structurally related to (R)-1-Cbz-4-(3-aminopyrrolidin-1-YL)piperidine was tested against human coronavirus 229E and showed promising results in inhibiting viral replication .
- Cancer Therapeutics : A series of piperidone derivatives were found effective against various cancer cell lines, reinforcing the potential of piperidine-based compounds in oncology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
